N-[2-(aminocarbonyl)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide -

N-[2-(aminocarbonyl)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide

Catalog Number: EVT-4261719
CAS Number:
Molecular Formula: C19H19N3O5S
Molecular Weight: 401.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound, also known as N-tosylpyridinium imide or N-tosyliminopyridinium ylide, serves as both a dipolarophile and a nitrene transfer reagent. []

    Relevance: While not directly structurally related to N-[2-(aminocarbonyl)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide, both compounds share the common structural feature of a (4-methylphenyl)sulfonyl group. [] This shared moiety suggests potential similarities in their reactivity or chemical behavior.

    Compound Description: This compound, ZENECA ZD3523 (38p), acts as a potent, orally active leukotriene D4 antagonist. [] It exhibits high affinity for the leukotriene receptor and effectively inhibits bronchoconstriction.

    Relevance: This compound shares the [(methylphenyl)sulfonyl]benzamide moiety with N-[2-(aminocarbonyl)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide. [] The presence of this shared substructure suggests potential similarities in their binding affinities or interactions with biological targets, possibly related to their anti-inflammatory properties.

    Compound Description: This compound exhibits interesting hydrogen bonding patterns in its crystal structure, forming three types of N-H...O hydrogen-bonded dimers. []

    Relevance: Both this compound and N-[2-(aminocarbonyl)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide contain the (4-methylphenyl)sulfonyl group. [] The recurrence of this specific group might indicate a potential role in intermolecular interactions or influence on the compound's physical properties.

    Compound Description: Wy-48,422 demonstrates potent inhibition of leukotriene D4 (LTD4)-induced bronchoconstriction, acting as a leukotriene D4 antagonist. []

    Relevance: Although structurally distinct from N-[2-(aminocarbonyl)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide, Wy-48,422 belongs to the same chemical class of leukotriene D4 antagonists. [] This classification suggests a shared target or mechanism of action, despite differences in their specific structures.

    Compound Description: Wy-49,353 exhibits potent antagonism against LTD4, effectively inhibiting both LTD4- and ovalbumin-induced bronchoconstriction. []

    Relevance: Similar to Wy-48,422, Wy-49,353 also belongs to the leukotriene D4 antagonists class, indicating a potential shared mechanism of action with N-[2-(aminocarbonyl)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide, despite their structural differences. []

    Compound Description: Sch.336 functions as a selective inverse agonist for the human cannabinoid CB2 receptor. [] It demonstrates a greater potency compared to SR144528, another CB2-selective dihydropyrazole.

    Relevance: Sch.336, while structurally distinct, also falls under the category of sulfonamide compounds, similar to N-[2-(aminocarbonyl)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide. [] This shared chemical class suggests possible commonalities in their pharmacological profiles or interactions with biological systems.

Properties

Product Name

N-[2-(aminocarbonyl)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide

IUPAC Name

N-(2-carbamoylphenyl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C19H19N3O5S/c1-12-6-8-13(9-7-12)28(26,27)22-16(10-11-17(22)23)19(25)21-15-5-3-2-4-14(15)18(20)24/h2-9,16H,10-11H2,1H3,(H2,20,24)(H,21,25)

InChI Key

MMAGVSGFHROCGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NC3=CC=CC=C3C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.